2-(3-METHYLBUTANAMIDO)BENZAMIDE
Description
2-(3-Methylbutanamido)benzamide is a benzamide derivative featuring a 3-methylbutanamido substituent at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O₂ (molecular weight: 220.27 g/mol). The compound consists of a benzamide core (C₆H₅CONH₂) with an additional 3-methylbutanamide group (-NHCO(CH₂)₂CH(CH₃)) at the 2-position. This structural motif introduces steric bulk and lipophilicity due to the branched alkyl chain, which may influence solubility, reactivity, and biological interactions .
For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by spectroscopic confirmation .
Properties
IUPAC Name |
2-(3-methylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-6,8H,7H2,1-2H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJXDNDUGDVIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanamido)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize various catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green solid acid catalysts is gaining popularity due to their environmental benefits and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutanamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated benzamides .
Scientific Research Applications
2-(3-Methylbutanamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutanamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby exerting its biological effects. For instance, benzamide derivatives are known to inhibit serine proteases and other enzymes involved in inflammatory and infectious processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(3-methylbutanamido)benzamide with structurally related benzamide derivatives:
Key Differences and Implications
Substituent Position: Ortho vs. Meta Substitution: The ortho-substituted this compound may exhibit steric hindrance, affecting its reactivity compared to meta-substituted analogs like 3-(isobutyrylamino)benzamide. Ortho derivatives often show reduced rotational freedom and altered electronic effects .
Reactivity: Chloroacetyl () and sulfonamide () groups introduce electrophilic or hydrogen-bonding capabilities, expanding applications in medicinal chemistry .
Biological and Catalytic Activity: ’s N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in the target compound .
Research Findings and Gaps
- Spectroscopic Characterization : NMR data for analogs (e.g., δ 1.4 for C(CH₃)₂ in ) provide benchmarks for verifying the target compound’s structure .
- Synthetic Utility : The chloroacetyl derivative () demonstrates reactivity toward nucleophiles, a trait that could be leveraged for further functionalization of the target compound .
- Biological Potential: While reports inactivity for a benzamide with an indole substituent, the target compound’s branched alkyl chain may confer unique pharmacokinetic properties requiring further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
